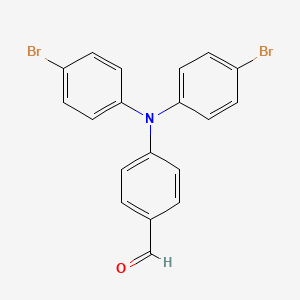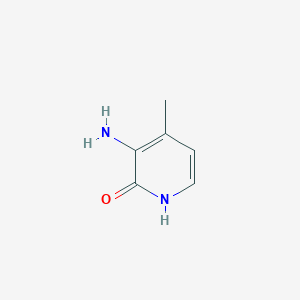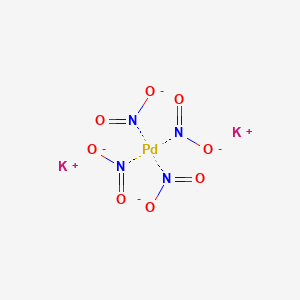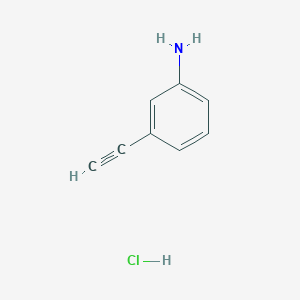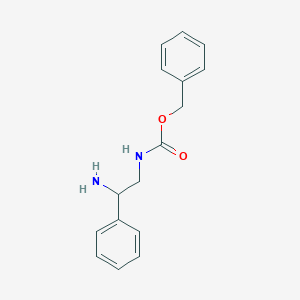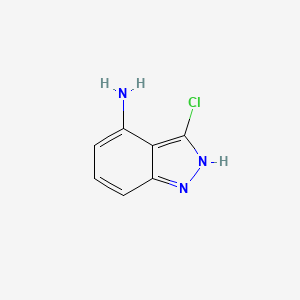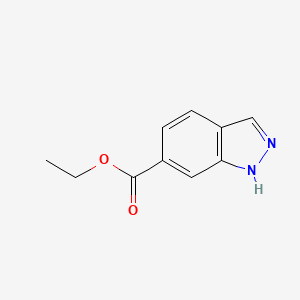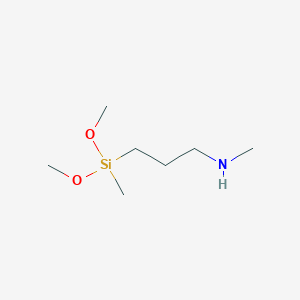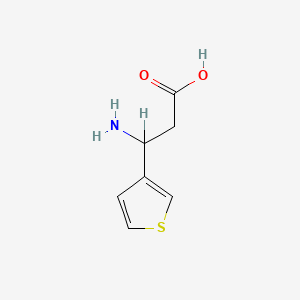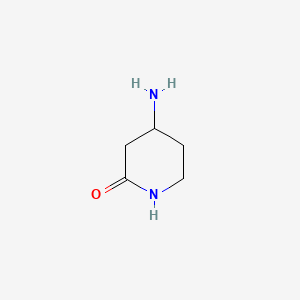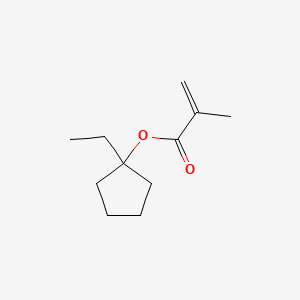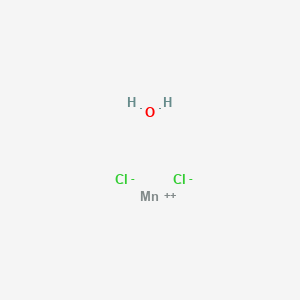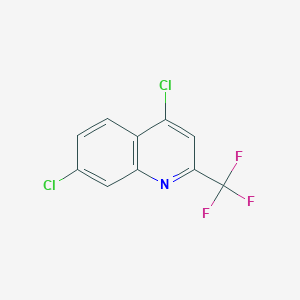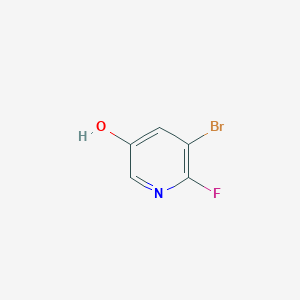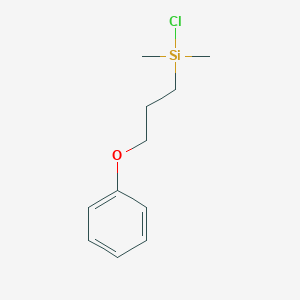
3-Phenoxypropyldimethylchlorosilane
描述
3-Phenoxypropyldimethylchlorosilane (3-PPMS) is an organosilicon compound with a wide range of applications in scientific research and industrial processes. It is a type of organochlorosilane, which is a class of compounds that contain both carbon and silicon atoms with a chlorine atom attached to the silicon. 3-PPMS has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of applications.
科学研究应用
-
Polymer Synthesis
-
Production of Silica-Based Nanomaterials
-
Catalyst for Chemical Reactions
-
Custom Synthesis
-
Electrochromic Devices
- According to a research paper, π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have drawn great attention from researchers due to their wide use in academic and industrial applications, such as electrochromic devices .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of electrochromic devices .
- The outcomes would depend on the specific device being constructed, but could include high-contrast electrochromic devices .
-
Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)
-
Thin-Film Polymer Solar Cells
- π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of thin-film polymer solar cells .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of thin-film polymer solar cells .
- The outcomes would depend on the specific device being constructed, but could include high-efficiency thin-film polymer solar cells .
-
Sensing Materials
- π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of sensing materials .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of sensing materials .
- The outcomes would depend on the specific sensing material being constructed, but could include high-sensitivity sensing materials .
-
Polymeric Memory Devices
- π-conjugated polymers, which can be synthesized using 3-Phenoxypropyldimethylchlorosilane, have been used in the production of polymeric memory devices .
- The methods of application or experimental procedures would involve the use of this compound in the synthesis of π-conjugated polymers, which are then used in the construction of polymeric memory devices .
- The outcomes would depend on the specific memory device being constructed, but could include high-performance polymeric memory devices .
属性
IUPAC Name |
chloro-dimethyl-(3-phenoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZQZJKHGHWQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598461 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenoxypropyldimethylchlorosilane | |
CAS RN |
69733-73-9 | |
| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

